molecular formula C13H15N3O B7475238 N-(2-methylpropyl)quinoxaline-6-carboxamide

N-(2-methylpropyl)quinoxaline-6-carboxamide

Cat. No. B7475238
M. Wt: 229.28 g/mol
InChI Key: OEEXNZYVBGSCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)quinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)quinoxaline-6-carboxamide involves the inhibition of the NMDA receptor. This receptor plays a critical role in the regulation of synaptic plasticity and memory formation. By inhibiting this receptor, N-(2-methylpropyl)quinoxaline-6-carboxamide can modulate synaptic transmission and alter the strength of synaptic connections in the brain.
Biochemical and Physiological Effects:
N-(2-methylpropyl)quinoxaline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a key process in the formation of long-term memories. It has also been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are essential for normal brain function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylpropyl)quinoxaline-6-carboxamide in lab experiments is its potent inhibitory effect on the NMDA receptor. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations and safety measures when working with this compound.

Future Directions

There are several future directions for research involving N-(2-methylpropyl)quinoxaline-6-carboxamide. One area of interest is the role of this compound in the regulation of synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these processes and how N-(2-methylpropyl)quinoxaline-6-carboxamide can be used to modulate them.
Another area of interest is the potential therapeutic applications of N-(2-methylpropyl)quinoxaline-6-carboxamide. It has been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of this compound and how it can be used to treat these disorders.
Conclusion:
In conclusion, N-(2-methylpropyl)quinoxaline-6-carboxamide is a potent inhibitor of the NMDA receptor that has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain. Further research is needed to fully understand the mechanisms underlying its effects and its potential therapeutic applications.

Synthesis Methods

N-(2-methylpropyl)quinoxaline-6-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylpropylamine with 2,3-dichloroquinoxaline in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-methylpropyl)quinoxaline-6-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory.

properties

IUPAC Name

N-(2-methylpropyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9(2)8-16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEXNZYVBGSCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)quinoxaline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.